molecular formula C11H23ClN2O4 B613351 (S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride CAS No. 2480-96-8

(S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride

Cat. No. B613351
CAS RN: 2480-96-8
M. Wt: 282.77
InChI Key: PDTVFHJMWNCIRB-QRPNPIFTSA-N
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Scientific Research Applications

Synthesis of Precursors and Intermediates

(S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride has been utilized in various syntheses. For instance, Nevalainen and Koskinen (2001) used a related compound in the synthesis of trans-4-methylproline, a precursor to other compounds (Nevalainen & Koskinen, 2001). Adamczyk and Reddy (2000) demonstrated its use in the synthesis of peptides comprising collagen, highlighting its potential in biomolecular constructions (Adamczyk & Reddy, 2000).

Role in Drug Synthesis and Medical Research

In the field of medical research, compounds like (S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride have been used in synthesizing various drugs. For example, Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs, using a similar compound as a starting point (Basu Baul et al., 2009). Similarly, Badalassi et al. (2002) used a related compound in the synthesis of oligopeptides for HIV-protease detection (Badalassi et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound are not mentioned in the search results.


Future Directions

The future directions for the research and application of this compound are not mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety datasheets.


properties

IUPAC Name

methyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTVFHJMWNCIRB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Orn(Boc)-OMe.HCl

CAS RN

2480-96-8
Record name L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2480-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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